Santalol, E-cis, epi-beta-
CAS No.: 14490-17-6
Cat. No.: VC0227195
Molecular Formula: C12H25NO
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14490-17-6 |
|---|---|
| Molecular Formula | C12H25NO |
| Molecular Weight | 0 |
Introduction
E-cis, epi-beta-Santalol is a sesquiterpene alcohol with the molecular formula C15H24O . As indicated by its name, it possesses a specific stereochemistry that differentiates it from other santalol isomers. The "E" designation refers to the entgegen (opposite) configuration of substituents across a double bond, while "cis" indicates that certain groups are oriented on the same side of a reference plane within the molecule. The "epi" prefix signifies that it is an epimer of β-santalol, meaning it differs in configuration at only one stereogenic center.
Like other santalols, E-cis, epi-beta-Santalol is expected to be a colorless to pale yellow liquid with the characteristic woody, sweet fragrance associated with sandalwood. Its specific stereochemistry likely contributes unique olfactory nuances that differentiate it from other santalol isomers and add to the complexity of sandalwood's aromatic profile.
Natural Occurrence
E-cis, epi-beta-Santalol occurs naturally in sandalwood oil derived from Santalum album (Indian sandalwood). According to chromatographic analysis, it constitutes approximately 4.45% of genuine sandalwood oil, as identified in comparative studies of commercial sandalwood oils . This makes it a minor but significant component compared to the more abundant α-santalol (37.1%) and β-santalol (22.0%) in authentic S. album oil.
The following table presents the relative composition of various santalol isomers in authentic sandalwood oil as determined by gas chromatography:
| Compound | Retention Time (min) | Content (%) | Molecular Formula |
|---|---|---|---|
| α-Santalol | 23.38 | 37.12 | C15H24O |
| (Z)-α-Santalol | 23.87 | 0.83 | C15H24O |
| E-cis,epi-β-Santalol | 24.18 | 4.45 | C15H24O |
| β-Santalol | 24.37 | 21.95 | C15H24O |
| trans-β-Santalol | 24.97 | 2.64 | C15H24O |
This compositional profile is important for authenticating genuine sandalwood oil, as synthetic or adulterated products often lack the proper distribution of these isomers. Research has shown that authentic Santalum album oil contains a distinct profile of santalol isomers that differs from other Santalum species. For example, Santalum spicatum (Australian sandalwood) contains a lower proportion of α-santalol (22.0%) compared to Santalum album (37.1% in the study sample) .
Analytical Detection and Quantification
The identification and quantification of E-cis, epi-beta-Santalol in sandalwood oil and other products typically employs gas chromatography (GC), often coupled with mass spectrometry (GC-MS). In chromatographic analysis, E-cis, epi-beta-Santalol has a characteristic retention time of approximately 24.18 minutes under specific chromatographic conditions .
This retention time allows it to be distinguished from other santalol isomers such as α-santalol (RT 23.38 min), (Z)-α-santalol (RT 23.87 min), β-santalol (RT 24.37 min), and trans-β-santalol (RT 24.97 min) . The chromatographic separation of these isomers is crucial for accurately determining the composition of sandalwood oil and assessing its authenticity.
The table below shows the retention times of various compounds in authentic sandalwood oil, highlighting the position of E-cis, epi-beta-Santalol in the chromatographic profile:
| RT (min) | Compound | CAS | Molecular Formula |
|---|---|---|---|
| 23.38 | α-Santalol | 115-71-9 | C15H24O |
| 23.42 | Bergamotenol | 88034-74-6 | C15H24O |
| 23.87 | (Z)-α-Santalol | 98718-52-6 | C15H24O |
| 24.18 | E-cis,epi-β-Santalol | 14490-17-6 | C15H24O |
| 24.37 | β-Santalol | 77-42-9 | C15H24O |
| 24.97 | trans-β-Santalol | 98718-53-7 | C15H24O |
Mass spectrometry can further confirm the identity of E-cis, epi-beta-Santalol based on its fragmentation pattern, which would be consistent with its molecular formula C15H24O. Nuclear magnetic resonance (NMR) spectroscopy may also be employed to definitively establish the stereochemistry that distinguishes this isomer from other santalols.
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